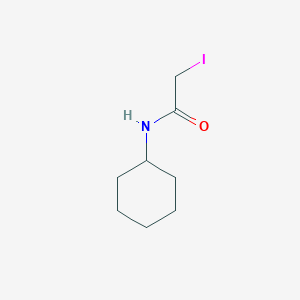

N-cyclohexyl-2-iodoacetamide

Description

Context of Cysteine-Reactive Alkylating Reagents in Chemical Biology

In chemical biology and biochemistry, the modification of proteins is a fundamental technique for studying their function, structure, and interactions. The amino acid cysteine, with its thiol (-SH) group, is a primary target for such modifications. The thiol group is highly nucleophilic, especially in its deprotonated thiolate form (S⁻), making it reactive toward a class of electrophilic compounds known as alkylating agents. creative-proteomics.comnih.gov

Protein alkylation is a process that covalently attaches an alkyl group to specific amino acid residues, primarily cysteine. creative-proteomics.com This modification is crucial for several reasons. One of the most common applications is in proteomics, where proteins are prepared for analysis via mass spectrometry. researchgate.netmedchemexpress.com In this context, alkylating agents are used to cap cysteine residues after the reduction of disulfide bonds. This reaction forms a stable thioether bond, which irreversibly blocks the thiol group and prevents the re-formation of disulfide bridges, ensuring that proteins remain in their reduced state for accurate analysis and identification. creative-proteomics.comwikipedia.org

Besides the parent iodoacetamide (B48618) (IAA), other well-known cysteine-reactive alkylating reagents include N-ethylmaleimide (NEM), chloroacetamide, and 4-vinylpyridine. creative-proteomics.comresearchgate.net These reagents react with cysteine thiols through mechanisms like S_N2 nucleophilic substitution or Michael addition, providing a versatile toolkit for researchers to irreversibly modify cysteine residues for various experimental purposes. nih.govrsc.org

N-Cyclohexyl-2-iodoacetamide within the Class of Iodoacetamide Derivatives

Iodoacetamide (IAA) is a benchmark alkylating agent widely used for its high reactivity towards cysteine residues. creative-proteomics.comwikipedia.org The iodoacetamide class of compounds all share a common reactive core: an iodine atom attached to the carbon alpha to an amide carbonyl group (ICH₂CONH-). The reactivity of this core makes these molecules potent and irreversible inhibitors of cysteine peptidases by alkylating the catalytic cysteine residue in the active site. wikipedia.org

Derivatives of iodoacetamide are typically synthesized by altering the substituent on the amide nitrogen. nih.gov this compound is one such derivative, characterized by the presence of a bulky and hydrophobic cyclohexyl group attached to the amide nitrogen. uni.lu This structural modification distinguishes it from the simpler iodoacetamide. The addition of the cyclohexyl moiety significantly increases the molecule's hydrophobicity, a property that can be leveraged in specific research applications, such as the development of hydrophobic tags or covalent inhibitors designed to interact with hydrophobic pockets in proteins. acs.org

Table 1: Physicochemical Properties of this compound This interactive table provides key properties of the compound.

| Property | Value | Source |

| Chemical Formula | C₈H₁₄INO | uni.lu |

| Molecular Weight | 267.11 g/mol | |

| Monoisotopic Mass | 267.01202 Da | uni.lu |

| CAS Number | 90952-96-8 | |

| Predicted XlogP | 2.0 | uni.lu |

Overview of Research Domains Utilizing this compound

While the parent compound iodoacetamide has broad applications, this compound is utilized in more specialized research domains, primarily leveraging the physicochemical properties imparted by its cyclohexyl group. Its applications are mainly centered on synthetic chemistry and the development of targeted covalent inhibitors.

One key area of use is as a synthetic building block. The reactive iodoacetyl group allows for its conjugation to other molecules, while the cyclohexyl group can serve to modulate the solubility or binding affinity of the final product. For example, N-substituted 2-haloacetamides are valuable intermediates in the synthesis of more complex molecules. rsc.org

Furthermore, research into covalent inhibitors for enzymes like protein tyrosine phosphatases (PTPs) has explored the role of different chemical groups on inhibitor potency and selectivity. Studies have screened libraries of fragments, including chloroacetamides with various substituents such as phenyl, benzyl, and cyclohexyl groups, to understand structure-activity relationships. chemrxiv.org In one such study, a cyclohexyl chloroacetamide was evaluated for its ability to inhibit PTPs, demonstrating that bulky, hydrophobic groups can be important for ligand binding in enzyme active sites. chemrxiv.org Given that iodoacetamides are generally more reactive than chloroacetamides, this compound represents a relevant tool for similar investigations aimed at designing potent and selective covalent inhibitors.

In other inhibitor design studies, the replacement of an aromatic group with a cyclohexyl group has been shown to have significant effects on binding affinity, underscoring the importance of specific hydrophobic interactions in molecular recognition by proteins. acs.org Therefore, this compound serves as a valuable reagent for researchers exploring how hydrophobicity and sterics influence the interaction between covalent ligands and their protein targets.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIWGBPSQWOEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 2 Iodoacetamide and Its Functionalized Analogues

General Synthetic Strategies for Iodoacetamide (B48618) Derivatives

Iodoacetamide derivatives are a class of compounds characterized by an acetamide (B32628) backbone with an iodine atom attached to the alpha-carbon. They are widely used as alkylating agents, particularly for modifying cysteine residues in proteins. researchgate.net The synthesis of these derivatives can be broadly categorized into two main approaches:

Amide Bond Formation: This is the most common strategy, involving the formation of an amide bond between an amine and an iodoacetic acid derivative. Key methods include:

Reaction with Iodoacetyl Chloride: Primary or secondary amines can be acylated with iodoacetyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. smolecule.com

Coupling with Iodoacetic Acid: Standard peptide coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the condensation of an amine with iodoacetic acid. smolecule.comnih.gov

Using Activated Esters: N-hydroxysuccinimide (NHS) esters of iodoacetic acid are often employed for their high reactivity and selectivity towards primary amines under mild conditions. smolecule.com

Halogen Exchange: This method involves the conversion of a more readily available 2-haloacetamide, typically a chloro- or bromoacetamide, into the corresponding iodoacetamide. The Finkelstein reaction is the archetypal example of this approach, utilizing an alkali metal iodide like sodium iodide in a suitable solvent. iitk.ac.inbyjus.comwikipedia.org

The choice of method often depends on the starting materials' availability, the substrate's sensitivity, and the desired scale of the reaction.

Specific Synthesis of N-Cyclohexyl-2-iodoacetamide

The synthesis of the title compound, this compound, can be efficiently achieved through several routes, with halogen exchange being a prominent and effective method.

Preparation via Halogen Exchange from 2-Chloro-N-cyclohexylacetamide

A robust and widely utilized method for synthesizing this compound is through a Finkelstein reaction, which involves the nucleophilic substitution of a chloride with an iodide. iitk.ac.inbyjus.comwikipedia.org The process begins with the synthesis of the precursor, 2-chloro-N-cyclohexylacetamide.

Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

The chloro-substituted precursor is typically prepared by the acylation of cyclohexylamine (B46788) with chloroacetyl chloride. chemicalbook.com The reaction is generally performed in an aprotic solvent like acetonitrile (B52724). An excess of cyclohexylamine or the addition of another base is used to neutralize the HCl generated during the reaction. chemicalbook.com

Reaction Scheme for Precursor Synthesis: Cyclohexylamine + Chloroacetyl Chloride → 2-Chloro-N-cyclohexylacetamide + Cyclohexylamine Hydrochloride chemicalbook.com

A typical procedure involves dissolving cyclohexylamine in acetonitrile and adding it dropwise to a stirred solution of chloroacetyl chloride in the same solvent at a controlled temperature. chemicalbook.com After the reaction, the product is isolated through an extractive workup. chemicalbook.com

Step 2: Halogen Exchange (Finkelstein Reaction)

The synthesized 2-chloro-N-cyclohexylacetamide is then converted to this compound. This is achieved by reacting it with an excess of sodium iodide (NaI) in a polar aprotic solvent, most commonly acetone (B3395972). iitk.ac.inwikipedia.org The success of the Finkelstein reaction hinges on the differential solubility of the halide salts. Sodium iodide is soluble in acetone, while the sodium chloride formed as a byproduct is not, causing it to precipitate out of the solution. byjus.comwikipedia.org This precipitation shifts the reaction equilibrium towards the formation of the desired iodoacetamide product, in accordance with Le Châtelier's principle. nih.gov

Reaction Scheme for Halogen Exchange: 2-Chloro-N-cyclohexylacetamide + NaI (in acetone) → this compound + NaCl (precipitate) wikipedia.org

The reaction mixture is typically heated to reflux to increase the reaction rate. researchgate.net After completion, the precipitated sodium chloride is filtered off, and the this compound can be isolated from the filtrate after solvent removal.

Table 1: Reaction Parameters for Finkelstein Synthesis of Iodoacetamides

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Reactants | Alkyl Chloride/Bromide, Sodium Iodide | The classic Finkelstein reaction converts alkyl chlorides or bromides to alkyl iodides. wikipedia.org |

| Solvent | Acetone | NaI is soluble in acetone, while NaCl and NaBr are not, driving the reaction forward. byjus.comwikipedia.org |

| Alternate Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Used for less reactive halides or when solubility is an issue. wikipedia.org |

| Temperature | Reflux | Increases reaction rate. researchgate.net |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | Involves a single-step mechanism with inversion of stereochemistry. byjus.com |

Alternative Synthetic Routes to this compound and Related Structures

While the Finkelstein reaction is highly effective, alternative strategies exist for the synthesis of this compound and structurally similar compounds.

One primary alternative is the direct coupling of cyclohexylamine with iodoacetic acid or its activated derivatives. smolecule.comnih.gov For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to mediate the amide bond formation between cyclohexylamine and iodoacetic acid. This approach avoids the need for the chloroacetyl chloride precursor but requires careful control of reaction conditions to prevent side reactions involving the reactive iodine atom.

Another approach involves the direct iodination of N-cyclohexylacetamide, though this is less common due to challenges in controlling the regioselectivity and potential for over-iodination. More specialized methods might be employed for the synthesis of complex, functionalized analogues. nih.gov For example, a study on squalene-hopene cyclase mutants utilized newly synthesized iodoacetamide derivatives containing dodecyl or squalenyl moieties. nih.gov

Design Principles for Functionalized this compound Probes

The this compound scaffold serves as a foundation for designing functionalized chemical probes used in chemical biology and proteomics. nih.gov These probes are designed to covalently label specific biomolecules, often proteins, for detection, identification, or functional studies. The design typically incorporates three key components:

Reactive Group: The iodoacetamide moiety is the "warhead" that forms a stable thioether bond with the nucleophilic thiol group of cysteine residues in proteins. nih.govresearchgate.net Its reactivity makes it ideal for activity-based protein profiling (ABPP). researchgate.net

Linker: A linker or spacer arm is often included to connect the reactive group to a reporter tag. The linker's length and chemical nature can be varied to optimize probe solubility, cell permeability, and accessibility to the target site.

Reporter Tag: This is a group that enables detection and analysis of the labeled biomolecule. Common reporter tags include:

Fluorophores: (e.g., Rhodamine, Fluorescein) for visualization by fluorescence microscopy. researchgate.net

Biotin (B1667282): For enrichment of labeled proteins using avidin (B1170675) or streptavidin affinity chromatography. acs.org

Alkyne or Azide (B81097) Groups: For subsequent "click chemistry" reactions, allowing for the attachment of various other tags in a highly efficient and specific manner. nih.govresearchgate.net

For example, desthiobiotin-iodoacetamide (B12396009) (DBIA) probes have been synthesized for improved enrichment of cysteine-containing peptides in mass spectrometry-based proteomics. nih.gov Similarly, researchers have developed probes where the cyclohexyl group is part of a more complex structure designed to target specific enzyme active sites or receptors. nih.gov The design of these probes often involves a modular synthetic approach, where the different components are synthesized separately and then assembled.

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic methodology aim to improve the efficiency, scalability, and environmental friendliness of this compound and related syntheses.

Improved Halogen Exchange Conditions: Research has focused on optimizing the Finkelstein reaction. This includes the use of alternative solvent systems to improve the solubility of complex or dye-labeled chloroacetamide precursors, which can be problematic in acetone. researchgate.net For instance, using a chloroform-methanol mixture under reflux has been shown to cleanly convert a chloroacetamide precursor to the desired iodoacetamide in cases where standard acetone conditions were ineffective. researchgate.net

Catalysis in Halogen Exchange: For less reactive systems, particularly aromatic halides, copper-catalyzed Finkelstein reactions have been developed. nih.gov While this compound involves an aliphatic system, these principles could be adapted for more complex analogues containing aryl halides.

Green Chemistry Approaches: There is a growing interest in developing more environmentally benign synthetic methods. This includes exploring solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, or employing recyclable catalysts and green solvents like ionic liquids. smolecule.com While not yet widely reported specifically for this compound, these methods represent a frontier in the synthesis of haloacetamide derivatives.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for exothermic reactions like acylation with chloroacetyl chloride. This technology could streamline the production of the 2-chloro-N-cyclohexylacetamide precursor.

These advancements continue to make the synthesis of this compound and its functionalized derivatives more accessible and versatile for a wide range of scientific applications.

Mechanistic Investigations of N Cyclohexyl 2 Iodoacetamide Reactivity in Biological Systems

Covalent Alkylation Mechanisms with Biological Macromolecules

The primary mechanism of action for N-cyclohexyl-2-iodoacetamide, similar to other iodoacetamide (B48618) derivatives, involves the nucleophilic substitution of the iodine atom by a sufficiently nucleophilic group on a biological macromolecule. creative-proteomics.comwikipedia.org This process, known as alkylation, results in the formation of a new covalent bond between the acetamide (B32628) derivative and the target molecule.

This compound exhibits a pronounced specificity for the thiol groups of cysteine residues within proteins. creative-proteomics.comwikipedia.org The sulfur atom in the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form (S-), making it a prime target for alkylating agents. creative-proteomics.comnih.gov This reaction is fundamental in various biochemical techniques, including peptide mapping and proteomics, where it is used to block cysteine residues to prevent the formation of disulfide bonds. creative-proteomics.comwikipedia.org

The reaction between this compound and a cysteine thiolate results in the formation of a stable and essentially irreversible thioether bond. creative-proteomics.com In this SN2 reaction, the nucleophilic sulfur atom of the cysteine attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a carbamidomethyl-cysteine derivative. wikipedia.org This covalent modification effectively "caps" the cysteine residue, preventing it from participating in other reactions, such as the formation of disulfide bridges. creative-proteomics.com The stability of this thioether linkage is a key feature that makes iodoacetamide-based reagents valuable tools in protein chemistry. nih.gov

The alkylation of cysteine residues by iodoacetamide derivatives is highly dependent on the pH of the reaction environment. nih.govthermofisher.com The reactivity of the cysteine thiol group is significantly enhanced when it is in its deprotonated thiolate form. nih.gov The pKa of cysteine's thiol group in proteins can vary but is typically around 8-9. Therefore, the alkylation reaction is most efficient at slightly alkaline pH values (pH 8-9), where a significant population of cysteine residues exists as the more nucleophilic thiolate anion. researchgate.net At lower pH values, the thiol group is predominantly protonated (-SH), rendering it less nucleophilic and slowing down the rate of alkylation. nih.gov Conversely, at very high pH, the risk of side reactions with other amino acid residues increases. thermofisher.comfishersci.pt

Table 1: pH Influence on Alkylation Specificity

| pH Range | Primary Target of Alkylation | Reaction Efficiency |

|---|---|---|

| Low pH | Methionine | Less efficient for cysteine fishersci.pt |

| Slightly Alkaline (pH 8-9) | Cysteine (sulfhydryls) | Optimal for specific S-carboxymethylation researchgate.net |

While this compound shows a strong preference for cysteine residues, under certain conditions, particularly with an excess of the alkylating agent, it can also react with other nucleophilic sites in proteins. thermofisher.com These side reactions can lead to the modification of other amino acid residues, which is an important consideration in experimental design. nih.gov

The α-amino group at the N-terminus of a peptide or protein is a potential site for alkylation by iodoacetamide. nih.govnih.gov This reaction can result in the addition of a single carbamidomethyl group (monoalkylation) or, if the reaction is allowed to proceed for a sufficient duration, two such groups (dialkylation). nih.gov Studies have shown that the N-terminal amino group can be a significant site of modification, sometimes reacting even faster than other less reactive residues. nih.gov This modification can be particularly prevalent when using excess iodoacetamide. nih.gov The alkylation of the N-terminus can be detected through mass spectrometry analysis, as it results in a characteristic mass shift. nih.gov

Table 2: Observed Alkylation Products with Iodoacetamide

| Target Site | Type of Alkylation | Reference |

|---|---|---|

| Cysteine | S-carbamidomethylation | nih.gov |

| N-terminal Amino Group | N-carbamidomethylation (mono- and di-) | nih.govnih.gov |

The carboxylic acid groups found on the side chains of aspartic acid and glutamic acid, as well as at the C-terminus of a protein, can also be alkylated by iodoacetamide, although this is generally a less favorable reaction compared to the alkylation of thiols and amines. nih.gov This reaction leads to the formation of an O-carboxamidomethyl derivative. nih.gov The modification of carboxylic acid groups is typically observed under conditions of excess alkylating reagent and can be identified by mass spectrometry. nih.gov The specificity of iodoacetamide for different functional groups can be modulated by controlling the reaction conditions, such as pH and reagent concentration. thermofisher.com

Alkylation of Other Nucleophilic Amino Acid Residues

Methionine Residues

The thioether side chain of methionine is a target for alkylation by iodoacetamide and its derivatives, such as this compound. This reaction is generally slower compared to the alkylation of cysteine residues. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of a stable sulfonium (B1226848) salt, specifically an S-carbamidomethylmethionine cation when the reagent is iodoacetamide. researchgate.netnih.gov

This modification can occur as a side reaction during protocols aimed at alkylating cysteine residues. nih.gov However, under specific conditions, such as a low pH range of 2 to 5, methionine can be selectively targeted for alkylation with iodoacetate, a related compound. researchgate.net The reaction with methionine has been noted to be largely independent of pH in the range of 4 to 8. researchgate.net The surface exposure of the methionine residue plays a critical role; residues with moderate or low solvent accessibility may react more slowly, making the reaction less efficient.

Table 1: Reactivity of Iodoacetyl Group with Methionine

| Reactant Group | Product | Reaction Type | Key Findings |

|---|---|---|---|

| Methionine Thioether | Trialkyl Sulfonium Cation | SN2 Alkylation | Reaction is generally slow but can be used for specific modification at low pH. researchgate.net |

Histidine Residues

The imidazole (B134444) ring of histidine residues is another potential site for alkylation by this compound. The reaction with histidine occurs at a significantly slower rate than the reaction with cysteine. ubpbio.comubpbio.cominterchim.fr This modification is responsible for the inhibition of certain enzymes, such as ribonuclease, where a critical histidine in the active site is alkylated. ubpbio.cominterchim.fr In studies where specific modification of other residues like tyrosine is intended, reactivity with histidine can occur as a secondary or competing reaction. researchgate.net The specificity of the reaction is highly dependent on the protein's folded state and the accessibility of the histidine residue. researchgate.net

Tyrosine Residues

Direct alkylation of the phenolic hydroxyl group of tyrosine by this compound is not a commonly reported or primary reaction pathway. While methods exist to specifically modify tyrosine residues to iodo-tyrosine, these often involve different reagents or conditions and are used to introduce a specific site for subsequent reactions, such as radical-directed dissociation. researchgate.net In these targeted experiments, the modification can be isolated to a single tyrosine residue if the protein is in its natively folded state. researchgate.net General alkylating agents like iodoacetamide are not typically noted for significant reactivity with tyrosine under standard biological conditions.

Kinetics of this compound Reactions in Complex Biological Environments

The kinetics of this compound reactions are influenced by several factors, including the nucleophilicity of the target amino acid, pH, and the local protein environment. The reactivity of the related iodoacetyl probe, N-iodoacetyl-N-biotinylhexylenediamine (IAB), which also features a bulky, hydrophobic moiety, provides insights into these kinetics. nih.gov

Studies comparing the reactivity of different cysteine residues on the same protein (glutathione-S-transferase P1-1) found that the solvent-accessible Cys47 was approximately 2- to 3-fold more reactive than the less accessible Cys14. nih.gov This highlights the importance of residue accessibility in determining reaction rates. The bulky and hydrophobic cyclohexyl group in this compound, similar to the linker in IAB, is a critical factor to consider when interpreting reactivity, as it can influence the compound's interaction with the protein surface. nih.gov

The pH of the environment significantly affects the reaction kinetics, primarily by altering the protonation state of the target nucleophiles. For cysteine, the thiolate anion (S-) is the reactive species, and its concentration increases with pH. Therefore, alkylation of cysteine is typically faster at slightly alkaline pH (around 8). nih.gov In contrast, the alkylation of methionine by iodoacetate has been found to be relatively independent of pH between 4 and 8. researchgate.net

Table 2: Factors Affecting Reaction Kinetics

| Factor | Effect on Reaction Rate | Example/Note |

|---|---|---|

| pH | Increases rate for Cysteine (favors thiolate); less effect on Methionine. | Alkylation is generally faster at pH > 7 for Cys. nih.gov |

| Residue Accessibility | Higher solvent exposure leads to faster reaction rates. | Solvent-accessible Cys47 reacts 2-3 times faster than Cys14 on GSTP1-1. nih.gov |

| Reagent Structure | Bulky, hydrophobic groups (e.g., cyclohexyl) can alter binding and reactivity. | The cyclohexyl ring's properties must be considered when interpreting kinetics. nih.gov |

Factors Influencing Reaction Specificity and Off-Target Modifications

This compound is a promiscuous alkylating agent that can react with multiple nucleophilic residues, primarily cysteine, but also histidine and methionine. ubpbio.comubpbio.com Achieving specificity for a particular amino acid is a significant challenge and is influenced by a combination of chemical and structural factors.

Key factors influencing specificity include:

Reagent Concentration and Reaction Time: Using limiting quantities of the reagent can help favor modification of the most reactive and accessible residues, which are often cysteine thiols. ubpbio.com

pH Control: Performing the reaction at a specific pH can modulate the reactivity of different residues. For instance, maintaining a slightly alkaline pH (7-8.5) favors the deprotonated, highly nucleophilic cysteine thiolate, enhancing specificity for this residue. ubpbio.comnih.gov Conversely, a pH between 2 and 5 can be used to selectively target methionine. researchgate.net

Protein Structure and Residue Environment: The three-dimensional structure of the protein plays a crucial role. The pKa of a residue can be significantly altered by its local microenvironment, affecting its nucleophilicity. Furthermore, a residue buried within the protein core will be sterically shielded and inaccessible to the reagent.

Nature of the Alkylating Agent: The chemical properties of the reagent itself are important. The bulky, hydrophobic cyclohexyl group of this compound may favor interactions with hydrophobic pockets on a protein's surface, potentially directing the alkylation to residues in or near these pockets. nih.gov

Off-target modifications are reactions with unintended amino acid residues. For example, when targeting cysteine residues for alkylation, the modification of methionine is considered an off-target event. nih.gov Such unintended modifications can complicate experimental results, for instance, by causing unexpected mass shifts in mass spectrometry analyses or by altering protein function in ways that are not attributable to the intended modification. nih.gov Minimizing these off-target events is critical for the accurate interpretation of studies using such chemical probes. nih.govthermofisher.com

Applications in Protein Science and Proteomics Research

Protein Cysteine Modification for Structural and Functional Elucidation

The specific and stable modification of cysteine residues is a cornerstone of many proteomics workflows. Alkylation of cysteines is critical for preventing the re-formation of disulfide bonds after they have been reduced, ensuring proteins remain in a denatured state suitable for enzymatic digestion and subsequent analysis. thermofisher.com This process, by adding a fixed mass to cysteine-containing peptides, simplifies mass spectrometry data and enhances protein identification and characterization. nih.govrockefeller.edu

Peptide mass fingerprinting (PMF) and tandem mass spectrometry (MS/MS) are primary methods for identifying proteins. These techniques rely on matching experimentally measured peptide masses and fragmentation patterns to theoretical values from protein databases. Cysteine alkylation is an essential step in this process. nih.gov By reacting reduced cysteine residues with an alkylating agent like N-cyclohexyl-2-iodoacetamide, a stable carbamidomethyl derivative is formed. This modification prevents the unpredictable re-oxidation of cysteines into disulfide bonds, which would otherwise lead to a heterogeneous peptide mixture and complicate mass spectral analysis. thermofisher.com

The covalent addition of a carbamidomethyl group (or a cyclohexyl-carbamidomethyl group in this specific case) adds a predictable mass shift to the peptide. thermofisher.com This homogeneity in the sample ensures that all instances of a specific cysteine-containing peptide are detected at a single, known mass, thereby increasing the signal intensity and improving the sequence coverage in peptide mapping experiments. nih.gov This enhanced coverage and the reduction of ambiguity in peptide mass assignments significantly improve the confidence and reliability of protein identification. nih.govrockefeller.edu

Achieving complete and specific alkylation of all cysteine residues—a state known as homogeneous alkylation—is critical for reproducible and accurate proteomic analysis. rockefeller.edu Incomplete alkylation or off-target reactions can compromise experimental results. nih.gov Standard protocols are employed to maximize the efficiency of this reaction, whether performed on proteins in solution or after separation by gel electrophoresis (in-gel). creative-proteomics.com

A typical in-solution alkylation protocol involves the initial reduction of protein disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govwashington.edu Following reduction, this compound is added in molar excess and incubated in the dark at room temperature to alkylate the now-free sulfhydryl groups. nih.govwashington.edu The reaction is typically performed at a slightly alkaline pH to promote the nucleophilicity of the cysteine thiol group. thermofisher.com Optimization of reagent concentration, reaction time, and temperature is crucial to drive the reaction to completion while minimizing undesired side reactions. nih.gov For instance, studies comparing various alkylating agents have shown that iodoacetamide (B48618) provides a high number of identified peptides with alkylated cysteines and a low incidence of incomplete alkylation. nih.gov

Table 1: Comparison of Common Alkylating Agents in Proteomics This table summarizes findings on the performance of different alkylating agents, highlighting the efficiency and side reactions associated with each. Data is synthesized from comparative proteomic studies.

| Alkylating Reagent | Primary Target | Efficiency of Cysteine Alkylation | Common Side Reactions | Impact on Peptide Identification |

|---|---|---|---|---|

| Iodoacetamide (IAM) | Cysteine | High nih.gov | N-terminus, Lysine (B10760008), Methionine nih.govnih.gov | Generally high, but can be reduced by methionine modification nih.gov |

| 2-Chloroacetamide (CAA) | Cysteine | Moderate | Lower off-target alkylation than IAM, but significant methionine oxidation nih.gov | Can be lower than IAM due to oxidation artifacts nih.gov |

| Acrylamide (AA) | Cysteine | High | N-terminus nih.gov | High, often considered a clean alternative to iodine-containing reagents nih.gov |

| N-ethylmaleimide (NEM) | Cysteine | Moderate to High nih.gov | Less prone to off-target reactions than IAM creative-proteomics.com | Good, but can be less efficient than IAM in some protocols nih.gov |

The modification of peptides by alkylating agents has a direct impact on their behavior in a mass spectrometer. During tandem mass spectrometry (MS/MS), peptides are fragmented to produce a spectrum of daughter ions that reveals the amino acid sequence. The addition of a carbamidomethyl group to cysteine alters the mass of the peptide and any fragment ions containing that residue, which must be accounted for by search algorithms. epfl.ch

Homogeneous Alkylation Protocols for Proteomic Sample Preparation

Enzyme Inhibition Studies Utilizing this compound

The high reactivity of the iodoacetamide functional group towards cysteine makes this compound an effective tool for studying enzymes, particularly those that rely on a cysteine residue for their catalytic activity. By forming a stable, irreversible covalent bond, it can be used to both identify active site residues and to function as a potent inhibitor. ebi.ac.uk

Covalent modification with reactive probes is a classic biochemical technique for identifying essential residues within an enzyme's active site. nih.govfiveable.me this compound can act as an active-site-directed reagent, where it irreversibly binds to and "labels" catalytically important residues. Subsequent enzymatic digestion of the modified protein and mass spectrometric analysis of the resulting peptides allows for the precise identification of the labeled amino acid. nih.gov

For example, studies on low molecular weight phosphotyrosyl protein phosphatase demonstrated that the enzyme was inactivated by iodoacetamide, and the pH dependency of this inactivation helped to determine the pKa values of two reactive cysteine residues at or near the active site. nih.gov Similarly, in the characterization of the cysteine endopeptidase clostripain, rapid inactivation by iodoacetamide pointed to the essential role of a cysteine residue in its catalytic mechanism. nih.gov This approach provides direct evidence for the involvement of specific residues in catalysis and helps to build models of the enzyme's active site. nih.govrsc.org

Table 2: Examples of Enzymes Characterized Using Iodoacetamide This table provides examples of enzymes where iodoacetamide was used as a tool to identify and characterize active site residues.

| Enzyme | Enzyme Class | Labeled Residue(s) | Finding | Reference |

|---|---|---|---|---|

| Phosphotyrosyl Protein Phosphatase | Protein Phosphatase | Cys-62, Cys-145 | Identified two reactive cysteines in or near the active site. nih.gov | nih.gov |

| Clostripain | Cysteine Endopeptidase | Cysteine | Confirmed the essential role of a cysteine residue for catalytic activity. nih.gov | nih.gov |

| Papain | Cysteine Protease | Cysteine | Used as a classic example of irreversible inhibition via alkylation of the catalytic cysteine. ebi.ac.uk | ebi.ac.uk |

This compound functions as a broad-spectrum, irreversible inhibitor of all cysteine peptidases (also known as cysteine proteases). ebi.ac.ukwikipedia.org The mechanism of inhibition involves the alkylation of the thiol group of the catalytic cysteine residue within the enzyme's active site. wikipedia.orgubpbio.com This covalent modification permanently blocks the active site, preventing the enzyme from binding to its substrate and carrying out its proteolytic function.

This property makes iodoacetamide and its derivatives powerful tools for studying the biological roles of cysteine proteases in various cellular processes. Because the inhibition is irreversible, it effectively removes the target enzyme's activity from a biological system, allowing researchers to observe the resulting functional consequences. google.com.na While its broad specificity for the entire class of cysteine proteases can be a limitation for studying a single enzyme in a complex mixture, it is highly effective for general inhibition of this enzyme family or for studying purified enzymes in vitro. ebi.ac.uknih.gov

Inhibition of Specific Enzymes and Enzyme Families

This compound's utility stems from its iodoacetamide group, which readily reacts with nucleophilic side chains of amino acids. The cyclohexyl group provides steric bulk and hydrophobicity that can influence its binding affinity and specificity for different enzymes.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. mdpi.com Beyond its metabolic role, GAPDH is involved in various cellular processes, including apoptosis and DNA repair. mdpi.com The enzyme is a homotetramer and possesses a highly reactive cysteine residue within its active site that is essential for its catalytic function. uniprot.orgfrontiersin.org

This catalytic cysteine is a primary target for alkylating agents like this compound. The compound irreversibly inhibits GAPDH by covalently binding to this critical cysteine residue. mpbio.com This alkylation prevents the enzyme from carrying out its normal catalytic reaction, effectively blocking the glycolytic pathway at this step. The specific inhibition of GAPDH by iodoacetate, a related compound, has been used to create animal models for studying metabolic disorders. nih.gov The high concentration of reactive sulfhydryl groups in GAPDH makes it particularly susceptible to such modifications. mdpi.com

Deubiquitinase enzymes (DUBs) are a large family of proteases, with approximately 100 members in humans, that play a critical role in the ubiquitin-proteasome system. elifesciences.org Their primary function is to remove ubiquitin molecules from substrate proteins, thereby regulating protein degradation, localization, and activity. elifesciences.org The majority of DUBs belong to the cysteine protease superfamily and rely on a catalytic cysteine residue in their active site to function. ubpbio.com

This compound, like iodoacetamide, acts as a broad-spectrum, irreversible inhibitor of these cysteine-based DUBs. ubpbio.com The mechanism of inhibition is the alkylation of the catalytic cysteine, which permanently inactivates the enzyme. ubpbio.com In research settings, iodoacetamide is often used as a positive control to demonstrate the inhibition of cysteine DUB activity in various assays. ubpbio.com This property makes this compound a useful chemical probe for studying the roles of DUBs in cellular pathways and for validating DUB-targeted drug discovery efforts.

Table 1: Examples of Deubiquitinase (DUB) Families and Members Inhibited by Iodoacetamide This table lists DUBs that are inhibited by the general iodoacetamide class of compounds, which includes this compound, by targeting their catalytic cysteine residue.

| DUB Family | Representative Members |

|---|---|

| Ubiquitin C-terminal Hydrolase (UCH) | UCHL1, UCHL3, UCHL5 (UCH37) ubpbio.comnih.gov |

| Ubiquitin-Specific Protease (USP) | USP5, USP7, USP9x, USP11, USP15, USP16, USP21, USP24 ubpbio.comnih.gov |

| Ovarian Tumor Protease (OTU) | OTUB2, OTUD2 ubpbio.com |

Protein tyrosine phosphatases (PTPs) are a key class of signaling enzymes that counterbalance the activity of protein tyrosine kinases. They regulate cellular processes by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govresearchgate.net The catalytic mechanism of classical PTPs depends on a signature Cys-X5-Arg motif in the active site, where the cysteine residue is essential for catalysis. nih.gov This nucleophilic cysteine is susceptible to modification, which can lead to enzyme inactivation. nih.gov

Iodoacetamide and its derivatives can irreversibly inhibit PTPs by alkylating this active site cysteine. mpbio.com Research into the chemical space of PTP inhibitors has explored various electrophilic compounds, including chloroacetamides, which are structurally and functionally similar to iodoacetamides. nih.govresearchgate.net A study systematically tested the inhibitory effects of different chloroacetamide derivatives, including one with a cyclohexyl group, against a panel of PTPs. nih.govresearchgate.net The findings demonstrate that such compounds can effectively inhibit PTP activity, with the specific substituent (like the cyclohexyl group) influencing the potency and selectivity. researchgate.netresearchgate.net

Table 2: Inhibition of Various Protein Tyrosine Phosphatases by N-cyclohexyl-2-chloroacetamide Data adapted from a study on the structure-activity relationships of covalent PTP inhibitors. researchgate.net N-cyclohexyl-2-chloroacetamide serves as a close structural analog to this compound, illustrating the inhibitory potential of this chemical scaffold.

| Protein Tyrosine Phosphatase | % Residual Activity (after 1h treatment) |

|---|---|

| PTP1B | ~5% |

| TCPTP | ~10% |

| SHP1 | ~20% |

| SHP2 | ~35% |

| VHR | ~40% |

| LYP | ~70% |

Squalene-hopene cyclase (SHC) is a bacterial enzyme that catalyzes the complex cyclization of squalene (B77637) into hopene, a key step in the biosynthesis of hopanoids. nih.govrsc.org The wild-type enzyme does not rely on a cysteine residue for its catalytic activity. However, protein engineering techniques have been used to introduce cysteine residues into specific locations, such as the enzyme's active site. nih.gov

This approach creates a unique opportunity for targeted inhibition. Researchers have constructed mutants of Alicyclobacillus acidocaldarius SHC where an active site aspartate residue is replaced with a cysteine (D376C). nih.gov Iodoacetamide derivatives can then be used to specifically and covalently modify this engineered cysteine. A study synthesized and tested various iodoacetamide derivatives, demonstrating that they could inhibit the activity of the cysteine-containing mutant SHC. nih.gov This strategy allows for the precise probing of the enzyme's active site and demonstrates the utility of this compound as a tool for studying engineered enzymes. nih.gov

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. While many of the enzymes inhibited by this compound are cysteine-dependent, its inhibitory action on RNase proceeds through a different mechanism. Iodoacetamide has been shown to inhibit ribonuclease by reacting with histidine residues in the enzyme's active site. mpbio.comubpbio.com

This reaction is generally much slower than the alkylation of cysteine residues. mpbio.com The inhibition is still irreversible and results from the covalent modification of the essential histidine, which disrupts the catalytic function of the enzyme. The ability of this compound to target different residues, albeit with different reaction rates, highlights its versatility as a chemical probe in enzymology. The regulation of RNase activity is critical for cellular function, as uncontrolled RNA degradation can be cytotoxic. nih.govnih.gov

Squalene-hopene Cyclase Mutants

Analysis of Non-Competitive Inhibition Mechanisms

Enzyme inhibition can be classified into several types, including competitive, uncompetitive, and non-competitive. patsnap.com In classical non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.aunih.gov This binding event reduces the enzyme's catalytic efficiency without preventing the substrate from binding to the active site. nih.gov The key kinetic signature of a non-competitive inhibitor is a reduction in the maximum reaction rate (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.gov

The specific reactivity of this compound towards cysteine residues has made it a valuable reagent in various proteomic applications. These applications leverage the covalent modification of cysteines to study protein activity, identify ligand binding sites, and develop targeted therapeutic agents.

Activity-Based Protein Profiling (ABPP) and Ligand Screening

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes directly within native biological systems. nih.govsioc-journal.cn this compound and its derivatives are integral to this technique, particularly for studying proteins with reactive cysteine residues. frontiersin.org

Development and Application of this compound-Derived Activity-Based Probes

The core of ABPP lies in the design of probes that covalently modify the active sites of specific enzyme families. nih.govrsc.org Iodoacetamide-based probes, including those derived from this compound, are widely used to target cysteine-containing enzymes. frontiersin.org These probes typically consist of three key components: a reactive "warhead" (the iodoacetamide group), a reporter tag (such as a fluorophore or biotin (B1667282) for detection and enrichment), and a linker connecting the two. nih.gov

A significant advancement in ABPP is the development of isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). nih.gov This method often employs an alkyne-functionalized iodoacetamide probe. After labeling, the alkyne tag allows for the "click" chemistry-mediated attachment of isotopically differentiated tags (e.g., light and heavy biotin-azide tags). nih.govnih.gov This enables the quantitative comparison of cysteine reactivity across different proteomes, for instance, in control versus treated samples. nih.govnih.gov By analyzing the ratios of heavy to light peptides after mass spectrometry, researchers can identify changes in protein activity or ligand binding on a proteome-wide scale. nih.gov

Competitive ABPP Strategies for Cysteine-Reactive Ligand Discovery

Competitive ABPP is a powerful extension of the ABPP platform for discovering and characterizing new ligands, particularly for enzymes that lack known substrates. nih.gov In this approach, a library of potential ligands (often electrophilic fragments) is screened for its ability to compete with a broad-spectrum iodoacetamide-based probe for binding to cysteine residues in a proteome. nih.gov

The process involves pre-incubating the proteome with a test compound before adding the iodoacetamide probe (e.g., IA-alkyne). nih.gov A reduction in the labeling of a specific cysteine by the probe indicates that the test compound has bound to that site. nih.gov This strategy has been instrumental in identifying novel "ligandable" cysteines on a large scale, many of which are on proteins previously considered "undruggable," such as transcription factors and adaptor proteins. nih.gov This approach not only identifies new protein targets but also provides insights into the selectivity and potential off-targets of covalent inhibitors. nih.gov

Application in Covalent Target Identification and Validation (e.g., RNF114)

A notable application of competitive ABPP using iodoacetamide-based probes is the identification and validation of covalent ligands for specific proteins, such as the E3 ubiquitin ligase RNF114. nih.govbiorxiv.org In one study, researchers screened a library of cysteine-reactive compounds to find a synthetic ligand that could target the same cysteine residue on RNF114 as the natural product nimbolide. nih.govbiorxiv.orgnih.gov

The screening was performed using a gel-based competitive ABPP assay. Purified RNF114 protein was pre-incubated with the test compounds before adding a rhodamine-functionalized iodoacetamide probe (IA-rhodamine). nih.govbiorxiv.org A decrease in the fluorescence signal from the IA-rhodamine indicated that the test compound had covalently bound to a cysteine on RNF114, preventing the probe from binding. nih.govbiorxiv.org This approach successfully identified a synthetic molecule that mimics the action of nimbolide. nih.govnih.gov This discovery is significant for the development of proteolysis-targeting chimeras (PROTACs), a therapeutic strategy that uses recruited E3 ligases to degrade specific target proteins. nih.govbiorxiv.orgnih.gov

Bioconjugation and Probe Development in Chemical Biology

The ability of this compound to selectively react with cysteine residues makes it a valuable tool for bioconjugation in chemical biology. Bioconjugation is the process of linking biomolecules, such as proteins, to other molecules to create novel functionalities. nih.gov

Synthesis of Fluorescently Tagged this compound Probes

The synthesis of fluorescently tagged probes derived from this compound allows for the direct visualization and tracking of proteins in biological systems. These probes are created by attaching a fluorescent molecule (fluorophore) to the this compound scaffold. wfu.eduwfu.edunih.gov

For example, a rhodamine-functionalized iodoacetamide probe (IA-rhodamine) has been used in gel-based ABPP assays to screen for covalent ligands against RNF114. nih.govbiorxiv.org The fluorescence of the rhodamine tag allows for the easy detection of probe-labeled proteins on a gel. nih.gov Similarly, other fluorescent dyes can be incorporated to create a variety of probes for different imaging applications, such as fluorescence microscopy and flow cytometry. nih.gov

Integration into Bioorthogonal Labeling Strategies

Bioorthogonal labeling refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govfrontiersin.org this compound and its derivatives can be integrated into these strategies to achieve highly specific protein labeling.

One common approach involves a two-step labeling process. nih.gov First, a protein of interest is metabolically or genetically engineered to contain a unique chemical handle, such as an azide (B81097) or an alkyne. nih.gov Then, a probe containing the complementary reactive group (e.g., an alkyne-modified this compound to react with an azide handle via "click chemistry") is introduced. nih.govnih.gov This allows for the highly selective attachment of the probe to the target protein. This strategy has been widely used for various applications, including protein purification, imaging, and tracking protein dynamics in living cells.

Spin Labeling Applications for Electron Paramagnetic Resonance (EPR) Spectroscopy

This compound and its derivatives are utilized in the synthesis of specialized spin labels for studying biomolecular structure and dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Spin labeling is a technique where a paramagnetic molecule, or "spin label," is attached to a specific site in a biomolecule, such as a protein. uni-osnabrueck.deresearchgate.net The unpaired electron in the spin label acts as a reporter, and EPR spectroscopy detects its response to a magnetic field, providing insights into the label's local environment, mobility, and distance to other labels. uni-osnabrueck.deresearchgate.net

A key application involves the creation of cysteine-reactive spin labels. The iodoacetamide group readily reacts with the thiol group of cysteine residues, forming a stable covalent bond. uni-osnabrueck.de Researchers have synthesized advanced spin labels based on a spirocyclic pyrrolidinyl nitroxide structure that incorporates an iodoacetamide moiety. nih.gov In one study, a novel spin label featuring spirocyclohexyl substituents around the paramagnetic nitroxide center was developed. This design offers several advantages:

High Stability : The label demonstrates remarkable persistence even in reducing environments, which is crucial for in-vitro and in-cell studies where reducing agents like ascorbate (B8700270) are present. nih.gov

Favorable Relaxation Properties : The rigid spirocyclohexyl structure minimizes rotational motion, leading to long relaxation times at higher temperatures (up to 180 K). nih.gov This characteristic is highly beneficial for advanced EPR experiments. nih.gov

Distance Measurements : The enhanced stability and relaxation times enable precise distance measurements between two such labels on a protein using techniques like Double Electron-Electron Resonance (DEER). nih.gov

A practical demonstration of this application involved the successful double spin labeling of a calmodulin variant. nih.gov The iodoacetamide-based spin label was attached with high efficiency to a double cysteine mutant of calmodulin complexed with the M13 peptide. Subsequent DEER measurements at 120 K allowed for the determination of the interspin distance distributions, providing valuable structural data on the protein complex. nih.gov

Table 1: EPR Measurement Parameters for a Doubly Labeled Calmodulin Variant

| Parameter | Value/Condition | Reference |

|---|---|---|

| EPR Experiment Type | Double Electron-Electron Resonance (DEER) | nih.gov |

| Temperature | 120 K | nih.gov |

| Protein System | Double cysteine mutant of Calmodulin (CaM) bound to M13 peptide | nih.gov |

| Spin Label | Exo-methylene substituted spirocyclic pyrrolidinyl iodoacetamide with spirocyclohexyl substituents | nih.gov |

| Observed Benefit | Long relaxation times enabling measurements up to 180 K | nih.gov |

Conjugation to Peptides and Other Biomolecules for Functional Assays

The iodoacetyl group of this compound is a powerful tool for the covalent conjugation of the cyclohexylamide moiety to peptides and other biomolecules. This process, known as alkylation, is fundamental in various functional assays and proteomics workflows. nih.govcreative-proteomics.com The reaction primarily targets the highly nucleophilic thiol groups of cysteine residues, forming a stable thioether bond. creative-proteomics.comubpbio.com Under controlled pH conditions, this reaction can be highly specific for cysteines. ubpbio.com

The optimization of peptides for therapeutic use often involves chemical conjugation to enhance their pharmacokinetic or pharmacodynamic properties. frontiersin.org Bifunctional linkers containing an iodoacetyl group on one end and a different reactive group (like a maleimide) on the other are used for site-specific, one-pot conjugation of two different cysteine-containing peptides. frontiersin.org This strategy takes advantage of the different pH-dependent reactivities of the iodoacetyl and maleimide (B117702) groups to achieve controlled, sequential conjugation, creating heterodimeric molecules with potentially enhanced or novel biological functions. frontiersin.org

Research findings highlight the utility of this conjugation in functional studies:

Enzyme Inhibition Studies : Iodoacetamide is an irreversible inhibitor of cysteine proteases, where it alkylates the catalytic cysteine residue. ubpbio.comnih.gov This property is exploited in functional assays to probe the active site of enzymes like cathepsins. nih.gov

Protein-Protein Interaction Analysis : In a study involving cyclin E1 (CCNE1), a cysteine mutant was created to serve as a reactive handle. An iodoacetamide-based probe was used to react with this engineered cysteine, allowing for the study of protein engagement and the screening of potential inhibitors. nih.gov

Biophysical Characterization : The conjugation of labels or other molecules to specific sites on a protein, such as calmodulin, allows for detailed biophysical characterization. nih.gov For example, attaching a spin label via an iodoacetamide linker enables the study of protein conformation and dynamics. nih.gov

This conjugation chemistry provides a robust method for modifying peptides and proteins, enabling the creation of tailored biomolecules for a wide range of functional assays, from enzyme analysis to the development of novel therapeutics. frontiersin.org

Table 2: Example Reagents for Peptide and Biomolecule Conjugation

| Reagent/Linker Type | Functional Groups | Target Residue(s) | Application | Reference |

|---|---|---|---|---|

| Iodoacetamide | Iodoacetyl | Cysteine (primarily), Histidine, Methionine | Alkylation, Enzyme Inhibition | ubpbio.com |

| N-Ethylmaleimide (NEM) | Maleimide | Cysteine | Alkylation | creative-proteomics.com |

| Bifunctional Linker | Maleimide and Iodoacetyl | Cysteine | One-pot, site-specific conjugation of two peptides | frontiersin.org |

| N-hydroxysuccinimide (NHS) ester | NHS ester | Lysine | Antibody-drug conjugates | nih.gov |

Utilization in RNA Chemical Biology Through Modified Analogues

While this compound is predominantly used for modifying proteins, the chemical principles involving iodine-mediated reactions and the use of specifically modified chemical probes are central to the field of RNA chemical biology. rsc.orgsemanticscholar.org This field investigates the diverse chemical modifications present in RNA, which play crucial roles in regulating gene expression, RNA stability, and function. nih.gov162.105.205 The development of methods to map these modifications at single-base resolution is a key research focus. mdpi.com

The strategy often involves the metabolic incorporation of nucleoside analogues into RNA. These analogues are designed to have a unique chemical handle that can be specifically targeted in subsequent reactions. This approach facilitates the study of RNA dynamics and allows for the precise mapping of natural modifications or the location of the incorporated analogue. rsc.orgmdpi.com

Key research findings in this area that rely on related chemical principles include:

Iodine-Induced Cyclization for Sequencing : A recently developed nucleoside analogue, N4-allylcytidine (a⁴C), can be metabolically incorporated into cellular RNA. rsc.orgsemanticscholar.org This analogue specifically reacts with iodine in a fast, catalyst-free reaction to form a stable cyclized structure (3, N4-cyclized cytidine). This bulky adduct disrupts canonical base pairing during reverse transcription, inducing misincorporations in the resulting cDNA. By sequencing the cDNA, the exact locations of the original a⁴C analogue can be identified at single-base resolution. rsc.orgsemanticscholar.org

Carbodiimide-Based Probing : To detect pseudouridine (B1679824) (Ψ), one of the most abundant RNA modifications, a different cyclohexyl-containing reagent is used. The compound N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide (CMC) reacts specifically with pseudouridine (as well as uridine (B1682114) and guanine) to form bulky adducts. mdpi.com These adducts can stall reverse transcriptase one nucleotide 3' to the modification, allowing for its detection via sequencing. mdpi.com

These examples demonstrate how modified analogues and specific chemical reactions, including those involving iodine or reagents containing a cyclohexyl group, serve as powerful tools in RNA chemical biology. They enable the precise mapping of natural or artificial RNA modifications, providing critical insights into the epitranscriptome and its role in biological processes. rsc.orgmdpi.com

Table 3: Selected Reagents for RNA Modification Analysis

| Reagent/Analogue | Target Modification/Base | Mechanism of Action | Detection Method | Reference |

|---|---|---|---|---|

| N4-allylcytidine (a⁴C) + Iodine | Metabolically incorporated a⁴C | Iodine induces cyclization of the allyl group, creating a bulky adduct. | Induces misincorporation during reverse transcription, detected by sequencing. | rsc.org, semanticscholar.org |

| N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide (CMC) | Pseudouridine (Ψ) | Forms a bulky covalent adduct with the Ψ base. | Causes reverse transcriptase to stall, detected by sequencing. | mdpi.com |

Compound Reference Table

Advanced Research Concepts and Methodological Innovations

Optimization of Proteomic Sample Preparation Protocols for N-Cyclohexyl-2-iodoacetamide Alkylation

In bottom-up proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps to ensure proteins are fully denatured and to prevent the reformation of disulfide bridges, thereby improving enzymatic digestion and peptide identification by mass spectrometry. nih.govfrontiersin.orgcreative-proteomics.com While iodoacetamide (B48618) (IAM) is a widely used alkylating agent, its derivatives, such as this compound, are explored for specialized applications. medchemexpress.com The optimization of alkylation protocols is paramount to maximize reaction efficiency and minimize unwanted side reactions.

Strategies to Minimize Off-Target and Undesired By-product Formation

The primary goal of alkylation in proteomics is the specific and complete modification of cysteine residues. However, alkylating agents like iodoacetamide and its derivatives can react with other nucleophilic sites on proteins, leading to off-target modifications and the formation of undesired by-products. nih.gov These side reactions can complicate data analysis and interpretation. Common off-target sites include the N-terminus of peptides, and the side chains of histidine, lysine (B10760008), methionine, aspartic acid, and glutamic acid. nih.govnih.gov

Strategies to minimize these effects for iodoacetamide-based reagents generally focus on controlling reaction conditions:

pH Control: The reactivity of the cysteine thiol group is pH-dependent. Alkylation is typically performed at a slightly alkaline pH (around 8.0) to favor the deprotonated, more nucleophilic thiolate form of cysteine, enhancing its reaction rate with the iodoacetamide moiety. nih.govfishersci.pt Conversely, maintaining a controlled pH helps to reduce the reactivity of other residues like lysine, whose primary amine groups are more prone to alkylation at higher pH values. fishersci.pt

Temperature and Time: Alkylation reactions are often carried out at room temperature in the dark for a specific duration (e.g., 30 minutes). nih.govnih.gov Deviations from optimal conditions, such as elevated temperatures, can increase the rate of off-target reactions.

Reagent Concentration: Using the appropriate concentration of the alkylating agent is crucial. While a molar excess is needed to drive the reaction to completion, an overly high concentration can significantly increase the incidence of non-specific modifications. rsc.org Systematic evaluations for iodoacetamide have shown that a concentration of around 14 mM can provide a good balance between high alkylation efficiency of cysteines and low levels of side reactions. mdpi.com

Quenching: After the desired incubation time, the alkylation reaction is typically quenched by adding a thiol-containing reagent, such as dithiothreitol (B142953) (DTT), to consume any excess alkylating agent and prevent further, potentially non-specific, reactions. nih.govphenomenex.com

While an alternative alkylating agent, 2-chloroacetamide, has been suggested to reduce some off-target alkylation, it has been shown to cause other adverse effects, most notably a significant increase in methionine oxidation compared to iodoacetamide. nih.govrsc.org Therefore, careful optimization of the reaction protocol remains the most effective strategy for minimizing by-products when using iodoacetamide-based compounds like this compound.

Quantitative Proteomics Approaches Employing this compound (e.g., SILAC-based alkylation)

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that has become a preferred method for quantitative proteomic analysis. In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the inclusion of either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (commonly lysine and arginine). This results in the incorporation of these amino acids into all newly synthesized proteins.

After a specific experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. biorxiv.org Because peptides from the two populations differ by a known mass, the relative abundance of a given peptide, and thus its parent protein, can be accurately determined by comparing the signal intensities of the light and heavy isotopic forms. biorxiv.org

The standard SILAC workflow includes the same sample preparation steps as non-quantitative proteomics, including the reduction and alkylation of cysteine residues. nih.gov Following the combination of light and heavy cell lysates, the mixed protein sample is subjected to reduction with an agent like DTT and subsequent alkylation with a reagent such as iodoacetamide or its derivatives. nih.govnih.gov The carbamidomethylation of cysteine residues is set as a fixed modification during the database search for peptide identification. plos.org

While this compound is not commonly cited in standard SILAC protocols, its use would be compatible with the workflow. The principle remains the same: after metabolic labeling and cell lysis, the combined protein mixture would be reduced and then alkylated with this compound to block cysteine residues before tryptic digestion. The subsequent mass spectrometry analysis would differentiate peptides based on the isotopic labels incorporated during cell culture, not on the alkylating agent, which is applied to both populations simultaneously.

Design of Novel this compound Analogues

The core structure of this compound, featuring a reactive iodoacetamide warhead and a bulky, hydrophobic cyclohexyl group, provides a versatile scaffold for the design of novel chemical probes. By systematically modifying this structure, researchers can develop analogues with enhanced properties, such as improved binding affinity, greater selectivity for specific protein targets, or the inclusion of reporter tags for detection and visualization.

Structure-Activity Relationship (SAR) Studies for Enhanced Specificity and Reactivity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For this compound analogues, SAR studies aim to elucidate the roles of the cyclohexyl group and the acetamide (B32628) linker in mediating interactions with target proteins.

One such study investigated the binding of various N-alkylacetamide derivatives to the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov The parent compound, an iodoacetamide derivative of a CD4 protein mimic, was modified by attaching different alkyl groups to the acetamide nitrogen. The study revealed that the size and nature of this group significantly impacted binding affinity.

| Derivative Group | IC50 (nM) | Fold Change vs. Isopropyl |

| Isopropyl | 65 | 1.0 |

| Isobutyl | 15 | 4.3 |

| Cyclohexyl | 13 | 5.0 |

| Cyclohexylmethyl | 10 | 6.5 |

| 6-Hydroxyhexyl | 15 | 4.3 |

| Phenyl | 1000 | 0.065 |

The results demonstrated that a bulky, cyclic group like cyclohexyl could be highly beneficial. The N-cyclohexyl derivative showed a more than two-fold increase in binding affinity compared to the parent iodoacetamide compound and a five-fold increase compared to the small, branched isopropyl derivative. nih.gov This suggests that the cyclohexyl group makes favorable hydrophobic or van der Waals contacts within a binding pocket on the target protein. nih.gov The study further showed that adding a methylene (B1212753) linker to create a cyclohexylmethyl group could enhance this positive effect even more. nih.gov However, introducing even larger groups led to a drastic reduction in affinity, indicating a spatial limit to the binding pocket. nih.gov

In a different context, SAR studies on inhibitors for human tissue transglutaminase (hTG2) also explored the contribution of non-aromatic groups. nih.gov In a series of sulfonamide-based inhibitors, replacing aromatic groups with a cyclohexyl group resulted in comparable, modest inhibition efficiency, suggesting that for that particular target, simple hydrophobicity was a key driver rather than specific aromatic interactions. nih.gov

Development of Derivatives with Tailored Biological Target Selectivity

Building on SAR insights, researchers can synthesize derivatives of this compound designed to selectively target specific proteins or enzyme families. This often involves conjugating the this compound scaffold to a known ligand or pharmacophore for the target of interest.

For example, a study aimed at developing multi-target ligands for cholinergic and cannabinoid systems synthesized a novel coumarin-based derivative. mdpi.com In this work, this compound was used as a reactive intermediate to link a coumarin-containing structure to a phenoxy-acetamide moiety. The final compound, N-Cyclohexyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)-acetamide , was designed to combine the favorable properties of the coumarin (B35378) scaffold with the interaction capabilities of the N-cyclohexylacetamide group. mdpi.com While this specific amide derivative was inactive against the primary target, fatty acid amide hydrolase (FAAH), its cyclopentyl analogue showed interesting inhibitory activity against human acetylcholinesterase (hAChE), demonstrating that subtle changes to the cycloalkyl group can tune target selectivity. mdpi.com

Another study focused on creating selective inhibitors for mutants of squalene-hopene cyclase. nih.gov Researchers synthesized N-squalenyliodoacetamide , a derivative where the highly lipophilic squalene (B77637) tail was attached to the iodoacetamide warhead. This design was intended to mimic the natural substrate of the enzyme and thereby direct the reactive iodoacetamide group to the enzyme's active site. The results showed that this derivative had a significantly stronger inhibitory effect on the target enzyme mutant compared to a simpler N-dodecyliodoacetamide, confirming that the tailored squalenyl moiety successfully directed the inhibitor to its intended biological target. nih.gov

Synthesis of this compound Derivatives with Unique Spectroscopic Properties

A key area in the development of chemical probes is the synthesis of derivatives that possess unique spectroscopic properties, such as fluorescence. These properties allow for the direct visualization and quantification of target engagement in various experimental settings, including in-gel analysis and live-cell imaging.

While specific examples of synthesizing fluorescent derivatives directly from this compound are not prominent in the literature, the general strategies for creating fluorescent iodoacetamide probes are well-established and could be readily applied. These strategies typically involve conjugating a fluorescent dye (a fluorophore) to the iodoacetamide reactive group.

Common approaches include:

Synthesis of Fluorescent Iodoacetamides: Facile synthetic routes have been developed for iodoacetamide derivatives of common fluorophores like the cyanine (B1664457) dyes Cy3 and Cy5. dtic.mil These syntheses produce water-soluble, thiol-reactive fluorescent probes that can be used for protein labeling.

Use of Fluorescent Dyes for Labeling: A study on the protein synthesis inhibitor cycloheximide (B1669411) demonstrated the successful attachment of various fluorescent dyes, including Rhodamine-123, through chemical modification. nih.gov This highlights the feasibility of attaching fluorophores to complex bioactive molecules.

Commercially Available Probes: Popular fluorescent probes containing an iodoacetamide reactive group, such as BODIPY FL C1-IA, are widely used in "redox-DIGE" (Difference Gel Electrophoresis) experiments to label and quantify the redox state of cysteine residues in proteins. nih.gov

Conceptually, a fluorescent derivative of this compound could be synthesized by reacting a fluorophore that has a primary or secondary amine with 2-iodoacetyl chloride, followed by the introduction of the cyclohexyl group, or by modifying an existing N-cyclohexyl-amine with a fluorophore-containing iodoacetic acid derivative. Such a probe would combine the specific binding properties conferred by the cyclohexyl group with a readable spectroscopic output, enabling advanced studies of its biological targets.

Role in Exploring Cellular Biochemical Pathways and Redox Homeostasis

This compound belongs to the class of iodoacetamide compounds, which are powerful alkylating agents known for their high reactivity towards the thiol groups of cysteine residues in proteins. wikipedia.orgubpbio.com This reactivity makes it a valuable tool in biochemical research for probing and modulating the function of cysteine-containing proteins, which are central to numerous cellular processes. Its utility is particularly evident in the exploration of metabolic pathways and the intricate systems that maintain cellular redox balance. By irreversibly binding to cysteine thiols, this compound can be used to inhibit specific enzymes, block reactive sites to enable the study of other modifications, and investigate the roles of specific protein modifications in cell signaling and degradation pathways.

Investigations of Glycolysis and Glutathione (B108866) Metabolism

Iodoacetamide and its derivatives are frequently utilized to investigate metabolic pathways, notably glycolysis and glutathione (GSH) metabolism, due to their ability to inhibit key enzymes through cysteine alkylation. nih.gov

The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a primary target for iodoacetamides. nih.gov By irreversibly binding to a critical cysteine residue in the active site of GAPDH, these compounds inhibit its enzymatic activity, leading to a reduction in lactate (B86563) production and a slowdown of glycolysis. nih.govnih.gov This inhibitory action allows researchers to study the cellular consequences of impaired glycolytic flux.

Simultaneously, these thiol-reactive compounds have a significant impact on glutathione metabolism. nih.gov Glutathione is a crucial cellular antioxidant and detoxifying agent present in high concentrations. nih.gov Iodoacetamides can directly deplete cellular GSH pools by forming a covalent bond with the thiol group of glutathione's cysteine residue. nih.govnih.gov

Research comparing the effects of iodoacetamide (IAA) and a related compound, iodoacetate (IA), on cultured astrocytes has revealed differential effects on these two pathways. While both compounds inhibit GAPDH and deplete GSH, IAA was found to be a more potent depletor of GSH, whereas IA was a more efficient inhibitor of GAPDH and lactate production. nih.govresearchgate.net This suggests that while both are thiol reagents, structural differences influence their primary targets within the cell. For instance, IAA demonstrated a half-maximal effect on GSH depletion at a concentration of about 10 µM, whereas the equivalent effect for IA required approximately 100 µM. nih.gov Conversely, IA inhibited lactate production by 50% at a concentration below 100 µM, a level of inhibition that required a tenfold higher concentration of IAA. nih.gov These findings highlight how specific iodoacetamide derivatives can be selected to preferentially target one pathway over another in experimental settings.

| Compound | Primary Effect on Glycolysis | Primary Effect on Glutathione (GSH) | Relative Potency |

|---|---|---|---|

| Iodoacetamide (IAA) | Inhibits GAPDH, leading to lower lactate production. nih.gov | Efficiently depletes cellular GSH content. nih.gov | More potent at depleting GSH than inhibiting glycolysis. nih.gov |

| Iodoacetate (IA) | Highly efficient inhibitor of GAPDH and lactate production. nih.gov | Depletes cellular GSH, but less efficiently than IAA. nih.gov | More potent at inhibiting glycolysis than depleting GSH. nih.gov |

Studies of Protein Sulfenic Acid Detection and Oxidative Modifications

The compound this compound serves as a critical tool in the study of oxidative protein modifications, particularly in the detection of protein sulfenic acids (P-SOH). Cysteine sulfenic acid is a transient, reversible oxidation product of a cysteine thiol group, often formed in response to reactive oxygen species (ROS). nih.gov This modification is a key event in redox signaling, capable of altering a protein's function. nih.govsigmaaldrich.com